molecular formula C21H15F3N6O B2554610 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1171058-48-2

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2554610
CAS No.: 1171058-48-2
M. Wt: 424.387
InChI Key: MNLXSPNAPXCTQT-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its imidazole and pyrimidine rings, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine rings One common approach is the reaction of 1H-imidazole with appropriate halides to form the imidazole-substituted pyrimidine

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and anticancer studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of infections and certain types of cancer.

  • Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • Imidazole-based compounds: These share the imidazole ring but may differ in the substituents attached to it.

  • Pyrimidine derivatives: Compounds with pyrimidine rings that have different functional groups.

  • Trifluoromethyl-containing compounds: Other molecules that contain the trifluoromethyl group but have different core structures.

This compound represents a fascinating area of study with numerous possibilities for future research and development. Its unique structure and properties make it a valuable candidate for further exploration in both scientific and industrial contexts.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O/c22-21(23,24)15-3-1-2-14(10-15)20(31)29-17-6-4-16(5-7-17)28-18-11-19(27-12-26-18)30-9-8-25-13-30/h1-13H,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLXSPNAPXCTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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